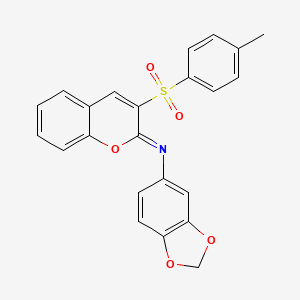

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine features a unique hybrid structure combining a 2H-chromen-2-imine core, a 1,3-benzodioxol substituent, and a 4-methylbenzenesulfonyl (tosyl) group. Structural determination of such compounds often employs X-ray crystallography tools like SHELX and ORTEP, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5S/c1-15-6-9-18(10-7-15)30(25,26)22-12-16-4-2-3-5-19(16)29-23(22)24-17-8-11-20-21(13-17)28-14-27-20/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINWZNNPOTUXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a chromen-2-imine core, a benzodioxole moiety, and a sulfonyl group. The molecular formula is C19H18N2O4S, with a molecular weight of approximately 370.42 g/mol. The structural representation is crucial for understanding its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies have shown that benzodioxole derivatives can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases .

Tyrosinase Inhibition

One notable area of biological activity for this compound is its potential as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting that this compound may also possess strong inhibitory effects against tyrosinase .

Anticancer Properties

Preliminary studies indicate that the compound may have anticancer properties. Compounds containing the chromen-2-imine structure have shown promise in inducing apoptosis in various cancer cell lines. This activity is attributed to their ability to modulate signaling pathways involved in cell survival and proliferation.

The proposed mechanism of action for this compound includes:

- Inhibition of Tyrosinase : By binding to the active site of tyrosinase, the compound prevents the conversion of tyrosine to melanin.

- Antioxidant Activity : The presence of hydroxyl groups in the benzodioxole moiety enhances the compound's ability to donate electrons and neutralize free radicals.

- Induction of Apoptosis : The compound may activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells.

Study 1: Tyrosinase Inhibition Assay

A study evaluated the tyrosinase inhibitory activity of several benzodioxole derivatives, including this compound. The results indicated an IC50 value significantly lower than that of kojic acid, demonstrating its potential as an effective treatment for hyperpigmentation disorders .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity comparable to established antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress.

Data Tables

Comparison with Similar Compounds

Structural and Functional Group Variations

- Target Compound : The 2H-chromen-2-imine scaffold is conjugated with a benzodioxol ring (electron-rich) and a tosyl group (electron-withdrawing), creating a polarized system that may enhance reactivity in nucleophilic substitutions .

- Compound (Tetrahydro-4H-chromene): Features a saturated chromene ring with chlorophenyl and chlorobenzylidene substituents.

- Compound (Chromen-2-one): Contains a lactone ring (2-one) and a benzyloxyimino group. The lactone increases hydrolytic stability, whereas the imine in the target compound may confer base sensitivity .

Comparison with Benzodioxol-Containing Compounds

Structural Complexity and Functionalization

- Compounds: Chromeno-benzodioxocin derivatives exhibit fused polycyclic systems with multiple hydroxyl groups. These polar substituents enhance water solubility but reduce membrane permeability compared to the target compound’s lipophilic tosyl group .

- Compound (3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal) : A fragrance ingredient with a simple aldehyde substituent. The target compound’s imine and sulfonyl groups suggest divergent applications (e.g., pharmaceuticals vs. cosmetics) .

Preparation Methods

Friedel-Crafts Sulfonylation of Coumarin

The introduction of the 4-methylbenzenesulfonyl (tosyl) group at the C3 position of coumarin is achieved via electrophilic aromatic substitution. Coumarin’s electron-rich aromatic ring facilitates sulfonylation under Friedel-Crafts conditions.

Procedure :

A mixture of coumarin (5.0 g, 34.2 mmol) and 4-methylbenzenesulfonyl chloride (7.8 g, 41.0 mmol) in anhydrous dichloromethane (100 mL) is treated with aluminum chloride (9.1 g, 68.4 mmol) at 0°C. The reaction is warmed to reflux for 12 hours, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over Na2SO4 and concentrated to yield a pale-yellow solid.

Optimization Insights :

-

Catalyst Loading : Excess AlCl3 (2.0 equiv) ensures complete activation of the sulfonyl chloride.

-

Regioselectivity : The C3 position is favored due to the electron-donating effect of the lactone oxygen, directing electrophiles to the meta position.

Characterization Data :

-

Yield : 78% (7.2 g).

-

FT-IR (KBr) : ν 1732 cm⁻¹ (C=O lactone), 1360 cm⁻¹ (S=O asymmetric), 1175 cm⁻¹ (S=O symmetric).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, J = 8.0 Hz, 1H, H4), 7.85 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.45–7.30 (m, 3H, coumarin H5–H7), 2.45 (s, 3H, CH₃).

Imine Formation via Condensation with Piperonylamine

Schiff Base Synthesis

The ketone group at C2 of 3-(4-methylbenzenesulfonyl)coumarin undergoes condensation with piperonylamine to form the (2Z)-imine. Acid catalysis and dehydrating conditions drive the equilibrium toward imine formation.

Procedure :

A solution of 3-(4-methylbenzenesulfonyl)coumarin (5.0 g, 14.7 mmol) and piperonylamine (2.4 g, 15.4 mmol) in toluene (50 mL) is refluxed with p-toluenesulfonic acid (0.28 g, 1.47 mmol) under Dean-Stark conditions for 6 hours. The mixture is cooled, washed with NaHCO3, and purified via column chromatography (hexane/EtOAc 3:1).

Stereochemical Control :

-

Z-Selectivity : The bulky tosyl group at C3 and π-π stacking between the coumarin and benzodioxole moieties favor the Z isomer.

-

Reaction Monitoring : TLC (Rf = 0.4 in hexane/EtOAc) confirms complete consumption of the ketone.

Characterization Data :

-

Yield : 65% (4.1 g).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, N=CH), 7.80 (d, J = 8.0 Hz, 2H, tosyl aromatic), 6.90–6.70 (m, 4H, benzodioxole H2–H6), 5.95 (s, 2H, OCH₂O), 2.40 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Alternative Sulfonylation Strategies

While Friedel-Crafts sulfonylation is efficient, alternative methods include:

-

Direct Sulfonation : Treatment with fuming sulfuric acid introduces -SO3H, but subsequent functionalization to -SO2Ar is impractical.

-

Transition Metal Catalysis : Pd-mediated coupling of coumarin boronic acids with sulfonyl halides, though this requires pre-functionalized substrates.

Table 1. Sulfonylation Methods Comparison

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 78 | C3 | High |

| Direct Sulfonation | <30 | Mixed | Low |

| Pd Catalysis | 65 | C3 | Moderate |

Mechanistic Insights into Imine Formation

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine?

The synthesis typically involves:

- Step 1 : Preparation of an intermediate chromenone (e.g., 8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one) via sulfonylation of a chromene precursor.

- Step 2 : Condensation with 2H-1,3-benzodioxol-5-ylamine under acidic conditions (e.g., acetic acid or ethanol at 80–100°C) to form the imine bond .

- Optimization : Catalyst choice (e.g., p-toluenesulfonic acid) and solvent polarity significantly affect yield. Low yields (e.g., 21–82% in analogous syntheses) may arise from steric hindrance or competing side reactions; purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the (2Z) configuration and structural integrity of this compound?

- NMR Spectroscopy : The Z-configuration is confirmed by coupling constants (J) between imine protons and adjacent groups. NOESY can detect spatial proximity of substituents .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines the structure, with attention to hydrogen bonding and torsional angles. Disorder in sulfonyl or benzodioxol groups requires iterative refinement .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do the methoxy, sulfonyl, and benzodioxol functional groups influence the compound’s reactivity in common reactions?

- Sulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) under basic conditions. Oxidation with H₂O₂ can yield sulfones .

- Benzodioxol Group : Electron-rich aromatic system prone to electrophilic aromatic substitution. Acidic hydrolysis may cleave the dioxolane ring .

- Imine Group : Susceptible to hydrolysis under acidic/basic conditions; stabilized by conjugation with the chromene system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

- Assay Optimization : Control variables like solvent (DMSO concentration), pH, and cell line specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

- Structural Confirmation : Re-characterize batches to ensure consistency, as impurities or isomerization (E/Z) may alter activity .

Q. What crystallographic strategies address disorder in the sulfonyl or benzodioxol groups during refinement?

- Disorder Modeling : Split occupancy refinement for overlapping atoms, guided by difference Fourier maps.

- Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to identify stabilizing interactions that reduce disorder .

- Software Tools : SHELXL’s PART and SIMU instructions constrain thermal motion and geometry .

Q. How can computational methods predict and validate interactions between this compound and enzyme targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses. Validate with mutagenesis data (e.g., key residues in the active site) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the phenyl ring) with bioactivity data to guide derivative design .

Q. What are the challenges in determining hydrogen bonding networks in this compound’s crystal lattice, and how do they impact physicochemical properties?

- Challenges : Overlapping donor/acceptor sites and weak C–H···O interactions complicate assignment.

- Graph Set Analysis : Classify patterns (e.g., R₂²(8) motifs) to identify supramolecular synthons influencing solubility and stability .

- Thermal Analysis : DSC and TGA correlate hydrogen bonding strength with melting points .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields (e.g., 21–82%) for analogous compounds?

- Root Cause : Competing pathways (e.g., imine vs. enamine formation) or steric effects from substituents (e.g., trifluoromethyl groups).

- Mitigation : Screen solvents (DMF vs. ethanol) and catalysts (Lewis acids like ZnCl₂) to favor desired pathways .

- In Situ Monitoring : Use FT-IR or HPLC to track reaction progress and optimize quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.